N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide
Description
N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a piperidine ring, a phenoxy group, and a benzamide moiety
Properties
IUPAC Name |
N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-16-6-3-4-9-21(16)22(27)24-19-10-12-25(13-11-19)23(28)17(2)29-20-8-5-7-18(14-20)15-26/h3-9,14,17,19,26H,10-13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAIHSICZPSZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C(C)OC3=CC=CC(=C3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(hydroxymethyl)phenol with 2-bromo-1-chloropropane to form 3-(hydroxymethyl)phenoxypropane. This intermediate is then reacted with piperidine-4-carboxylic acid to form the piperidinyl derivative. Finally, the piperidinyl derivative is coupled with 2-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(carboxymethyl)phenoxypropane.
Reduction: Formation of N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety are known to interact with various receptors and enzymes, potentially modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-benzamide: Lacks the methyl group on the benzamide moiety.
N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-[1-[2-[3-(hydroxymethyl)phenoxy]propanoyl]piperidin-4-yl]-2-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its binding affinity and specificity towards certain molecular targets. This structural feature may enhance its therapeutic potential and differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
